N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide
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Overview
Description
N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide, often referred to as Compound X , is a complex organic molecule with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for Compound X, but one common approach involves Suzuki–Miyaura cross-coupling. This reaction combines two distinct fragments using a palladium catalyst. The key step is transmetalation, where a boron-containing group (usually an organoboron reagent) transfers to palladium, forming the new carbon–carbon bond .
Reaction Conditions:Suzuki–Miyaura Coupling: Typically carried out under mild conditions, this reaction involves an aryl or vinyl boronic acid reacting with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: A radical-based method for removing boron groups from boronic esters, which can be useful in the synthesis of Compound X.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form different functional groups.
Reduction: Reduction of specific functional groups may yield derivatives.
Substitution: Substituents on the pyridine or pyrrole rings can be modified. Common reagents include palladium catalysts, boronic acids, and halides.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate these details.
Comparison with Similar Compounds
While Compound X stands out for its phenylsulfonyl group and pyridine-pyrrole fusion, similar compounds include:
Compound Y: Shares structural features but lacks the phenylsulfonyl moiety.
Compound Z: Contains a similar pyridine-pyrrole core but with different substituents.
Properties
Molecular Formula |
C23H25N3O3S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-cyclopentyl-4,5-dimethylpyrrol-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H25N3O3S/c1-16-17(2)26(19-8-6-7-9-19)22(25-23(27)18-12-14-24-15-13-18)21(16)30(28,29)20-10-4-3-5-11-20/h3-5,10-15,19H,6-9H2,1-2H3,(H,25,27) |
InChI Key |
CPFIKBBJIZMACJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=NC=C3)C4CCCC4)C |
Origin of Product |
United States |
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